molecular formula C23H20N2 B15152330 4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline

4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline

Cat. No.: B15152330
M. Wt: 324.4 g/mol
InChI Key: YVQZJVAKBGVSQT-UHFFFAOYSA-N
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Description

4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-phenylpyrrole with N-phenylaniline under specific reaction conditions. The reaction typically requires a catalyst and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrole oxides, while reduction may produce pyrrole derivatives with reduced functional groups .

Scientific Research Applications

4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with phenyl and aniline groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C23H20N2

Molecular Weight

324.4 g/mol

IUPAC Name

4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline

InChI

InChI=1S/C23H20N2/c1-18-12-17-23(19-8-4-2-5-9-19)25(18)22-15-13-21(14-16-22)24-20-10-6-3-7-11-20/h2-17,24H,1H3

InChI Key

YVQZJVAKBGVSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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